2,3,4-Trichloro-6-methylaniline
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Overview
Description
2,3,4-Trichloro-6-methylaniline is an organic compound that belongs to the class of chlorinated anilines It is characterized by the presence of three chlorine atoms and one methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-methylaniline can be synthesized through the chlorination of 6-methylaniline. The process involves the reaction of 6-methylaniline with chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial chlorination of 6-methylaniline followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into less chlorinated aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of less chlorinated aniline derivatives.
Substitution: Introduction of various functional groups such as bromine or sulfonic acid groups.
Scientific Research Applications
2,3,4-Trichloro-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-methylaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include the activation of oxidative stress responses and the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the methyl group.
2,3,5-Trichloroaniline: Another chlorinated aniline with a different substitution pattern.
2,3,4-Trichloroaniline: Lacks the methyl group but has the same chlorine substitution pattern.
Uniqueness
2,3,4-Trichloro-6-methylaniline is unique due to the presence of both the methyl group and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62077-30-9 |
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Molecular Formula |
C7H6Cl3N |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
2,3,4-trichloro-6-methylaniline |
InChI |
InChI=1S/C7H6Cl3N/c1-3-2-4(8)5(9)6(10)7(3)11/h2H,11H2,1H3 |
InChI Key |
FBHJFDRYHRDILH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Cl)Cl)Cl |
Origin of Product |
United States |
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